molecular formula C16H19ClN4O B1402586 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride CAS No. 1361114-95-5

4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride

Cat. No. B1402586
M. Wt: 318.8 g/mol
InChI Key: IKNJRMDSIHCOPG-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride” is a complex organic molecule that contains several functional groups . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted at the 5-position with a carboxylic acid phenylamide group . The entire molecule is a hydrochloride salt, indicating it carries a positive charge that is balanced by a chloride ion .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups . The pyrrolidine and pyrimidine rings would provide a rigid, planar structure to the molecule . The carboxylic acid phenylamide group would likely be flexible and could rotate around its bond with the pyrimidine ring .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom . The carboxylic acid phenylamide group could undergo reactions at the carbonyl group or the amide nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . As a hydrochloride salt, it would likely be soluble in water . The presence of several functional groups could also impact its solubility in various organic solvents .

Scientific Research Applications

Antimicrobial Evaluation

A study by Shastri and Post (2019) explored the antimicrobial properties of novel compounds related to pyrimidine, demonstrating significant to moderate antibacterial activity and promising antifungal activity. This highlights the potential application of 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride in antimicrobial research.

Antiviral Activity

The antiviral properties of pyrimidine derivatives, including compounds structurally similar to 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride, were investigated by Bernardino et al. (2007). These compounds showed antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, indicating their potential in antiviral drug development.

Nonlinear Optical Properties

A study by Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of pyrimidine derivatives. Their findings suggested the potential application of these compounds in the field of nonlinear optics and optoelectronic high-tech applications.

Synthesis of New Compounds

Research by Wagner, Vieweg, and Leistner (1993) explored the synthesis of novel compounds, including derivatives of pyrimidine, indicating the role of these compounds in the development of new chemical entities.

Analgesic Properties

Ukrainets et al. (2015) studied the modification of pyrimidine molecules to enhance their analgesic properties. This research suggests the potential application of 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride in pain management and analgesic drug development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis of Pyrimidine Derivatives for Antimicrobial Use

Abumelha (2014) synthesized pyrimidine derivatives and evaluated them as antimicrobial agents, suggesting the potential use of pyrimidine-based compounds in combating microbial infections (Abumelha, 2014).

Immunomodulatory and Cytostatic Properties

Cieplik et al. (1993) discovered that some pyrimidine derivatives exhibit strong immunomodulatory and cytostatic properties, which may have applications in immunotherapy and cancer treatment (Cieplik, Machoń, Zimecki, & Wieczorek, 1993).

Future Directions

The compound could potentially be of interest in drug discovery due to the presence of several functional groups that are common in pharmaceuticals . Further studies would be needed to determine its biological activity and potential uses .

properties

IUPAC Name

4-methyl-N-phenyl-2-pyrrolidin-2-ylpyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O.ClH/c1-11-13(16(21)20-12-6-3-2-4-7-12)10-18-15(19-11)14-8-5-9-17-14;/h2-4,6-7,10,14,17H,5,8-9H2,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNJRMDSIHCOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride

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